2-Bromo-3-methyl-1,5-naphthyridine
Overview
Description
2-Bromo-3-methyl-1,5-naphthyridine is a brominated derivative of 1,5-naphthyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 3-position on the naphthyridine ring system
Mechanism of Action
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
Alkyl halides, such as this compound, are known to react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to interact with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and modification of side chains .
Result of Action
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methyl-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to act as a ligand, coordinating with metal ions such as palladium (II) to form complexes . These interactions are crucial in catalyzing various biochemical reactions, including oxidation and reduction processes. Additionally, this compound can interact with nucleophilic and electrophilic reagents, further highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and gene expression patterns . These changes can impact various cellular functions, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, while at high doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux . This compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . The interactions of this compound with metabolic enzymes are crucial for its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of this compound is critical for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,5-naphthyridine typically involves the bromination of 3-methyl-1,5-naphthyridine. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-1,5-naphthyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form biaryl compounds.
Major Products Formed:
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted naphthyridine derivatives.
Coupling Reactions: Formation of biaryl compounds with different substituents.
Scientific Research Applications
2-Bromo-3-methyl-1,5-naphthyridine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-bromo-2-methoxy-3-methyl-1,5-naphthyridine
3-bromo-2-chloro-4-methyl-1,5-naphthyridine
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Properties
IUPAC Name |
2-bromo-3-methyl-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGUNFREGFFNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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